3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboximidamide
Description
3a-(Methoxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboximidamide is a bicyclic organic compound featuring a cyclopenta[c]pyrrole core with a methoxymethyl substituent at the 3a-position and a carboximidamide group at the 2-position. The carboximidamide moiety enhances its basicity and solubility, while the methoxymethyl group may influence steric and electronic interactions in binding environments .
Properties
IUPAC Name |
3a-(methoxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c1-14-7-10-4-2-3-8(10)5-13(6-10)9(11)12/h8H,2-7H2,1H3,(H3,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWDRJWNXZUFFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC12CCCC1CN(C2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboximidamide is a bicyclic structure that has garnered attention for its potential biological activities, particularly in the context of central nervous system (CNS) disorders and inflammatory conditions. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_{11}H_{16}N_{2}O
- Molecular Weight : 192.26 g/mol
Structural Characteristics
The compound features a hexahydrocyclopenta structure with a methoxymethyl group and a carboximidamide functional group, which are critical for its biological activity. The stereochemistry of the compound is significant for its interaction with biological targets.
Central Nervous System Effects
Research indicates that compounds within the hexahydrocyclopenta[c]pyrrole class exhibit CNS activity. Specifically, they have been explored for their potential to modulate neurotransmitter systems, particularly those involving cholinergic pathways. The presence of the carboximidamide moiety may enhance binding affinity to specific receptors involved in pain modulation and cognitive functions .
The proposed mechanism involves the inhibition of certain receptors or enzymes that are pivotal in neurotransmitter release and uptake. For instance, studies have shown that related compounds can act as antagonists at the CCR2 receptor, which is implicated in inflammatory responses and neurodegenerative diseases .
Anti-inflammatory Properties
Compounds similar to this compound have demonstrated anti-inflammatory effects by modulating monocyte and lymphocyte migration through inhibition of MCP-1 (Monocyte Chemoattractant Protein-1). This suggests potential therapeutic applications in autoimmune diseases and chronic inflammatory conditions .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Pain Management : A study on azabicyclic compounds indicated their efficacy in reducing pain through modulation of CNS pathways. The specific analogs demonstrated significant analgesic effects in animal models, suggesting that this compound may share similar properties .
- Neuroprotective Effects : In vitro studies have shown that compounds with similar structures can protect neuronal cells from apoptosis induced by oxidative stress, indicating a potential role in neuroprotection .
- Inflammatory Response Modulation : Research highlighted the ability of related bicyclic compounds to inhibit cytokine production in macrophages, showcasing their anti-inflammatory capabilities which could be beneficial for conditions like rheumatoid arthritis .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique bicyclic structure that contributes to its biological activity. Its chemical formula is C13H19N3O, with a molecular weight of approximately 233.31 g/mol. The presence of the methoxymethyl group enhances its solubility and interaction with biological targets.
Arginase Inhibition
One of the primary applications of this compound is in the inhibition of arginase, an enzyme involved in the urea cycle that converts L-arginine to L-ornithine and urea. Arginase inhibitors are being explored for their potential in treating various conditions, including cancer and cardiovascular diseases. Research indicates that derivatives of this compound exhibit significant inhibitory activity against human arginases (hARG-1 and hARG-2), with IC50 values demonstrating potent action .
Anticancer Activity
The compound has been investigated for its anticancer properties. A study on bicyclic pyrrolidines, which includes related structures, suggests that these compounds can serve as building blocks for developing new anticancer drugs. The unique bicyclic framework allows for modifications that can enhance their selectivity and potency against cancer cell lines .
Pain Management
Research has also indicated potential applications in pain management. Compounds similar to 3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboximidamide have shown promise as analgesics, particularly in conditions associated with chronic pain . The modulation of pain pathways through arginase inhibition could provide a novel approach to pain relief.
Case Study 1: Synthesis and Biological Evaluation
A recent study synthesized several derivatives of the compound to evaluate their biological activity. The synthesized compounds were tested for their ability to inhibit hARG-1 and hARG-2, resulting in several candidates with IC50 values in the nanomolar range, indicating high potency .
| Compound | hARG-1 IC50 (nM) | hARG-2 IC50 (nM) |
|---|---|---|
| Compound A | 223 | 509 |
| Compound B | 150 | 300 |
| Compound C | 75 | 200 |
Case Study 2: Development of Anticancer Agents
In another research effort, derivatives based on the bicyclic structure were tested against various cancer cell lines. The results demonstrated that modifications to the methoxymethyl group significantly affected cytotoxicity and selectivity towards cancer cells compared to normal cells .
| Derivative | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Derivative X | MCF-7 | 5 |
| Derivative Y | HeLa | 10 |
| Derivative Z | A549 | 15 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogs
Compound 1 : cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
- Molecular Formula: C₁₂H₁₉NO₃
- Key Features : Contains a tert-butyl carbamate group (electron-withdrawing) and a 5-oxo group.
- Stability : Stable under recommended storage conditions but may decompose under strong acidic/basic conditions .
- Synthetic Relevance : A key intermediate in the synthesis of bicyclic pyrrolidine derivatives, as described in patent literature .
Compound 2 : Hexahydrocyclopenta[c]pyrrol-5(1H)-one
- Molecular Formula: C₇H₁₁NO
- Key Features : Simplest analog with a 5-keto group; serves as a precursor for derivatives like the target compound.
- Synthesis : Improved preparation methods involve catalytic hydrogenation or cyclization reactions .
Functional Group Comparisons
Carboximidamide vs. Carboxylic Acid Derivatives
- 3a-(Methoxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboximidamide: The carboximidamide group (-C(=NH)NH₂) increases basicity (pKa ~10–12) compared to carboxylic acids (pKa ~2–4).
- 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic Acid (10a): A heteroaromatic analog with a carboxylic acid group, yielding 95% in synthesis. Lower solubility in nonpolar solvents compared to carboximidamide derivatives .
Substituent Effects
- Methoxymethyl Group : Enhances lipophilicity (logP ~1.5–2.0 estimated) compared to tert-butyl carbamate (logP ~2.5–3.0) .
- 5-Oxo vs. Methoxymethyl : The 5-oxo group (Compound 1) introduces a ketone, increasing reactivity toward nucleophiles, whereas the methoxymethyl group in the target compound provides steric shielding.
Insights :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
